molecular formula C13H18O3 B5584069 methyl 2-(2-isopropylphenoxy)propanoate

methyl 2-(2-isopropylphenoxy)propanoate

Cat. No. B5584069
M. Wt: 222.28 g/mol
InChI Key: IIAVBDCSUIHSHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 2-(2-isopropylphenoxy)propanoate often involves multi-step chemical processes, starting from basic organic building blocks. For example, the synthesis of related ester compounds might involve catalytic processes, such as the methoxycarbonylation of ethene to produce methyl propanoate, using a palladium-based catalyst system (Clegg et al., 1999). Similarly, Baeyer-Villiger monooxygenases have been used to produce methyl propanoate from other substrates, demonstrating the versatility of enzyme-catalyzed reactions in synthesizing ester compounds (van Beek et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like methyl 2-(2-isopropylphenoxy)propanoate can be characterized using various spectroscopic techniques. X-ray crystallography, for instance, has been employed to determine the crystal structure of related molecules, providing insights into their conformation and intermolecular interactions (Yao et al., 2013).

properties

IUPAC Name

methyl 2-(2-propan-2-ylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)11-7-5-6-8-12(11)16-10(3)13(14)15-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAVBDCSUIHSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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